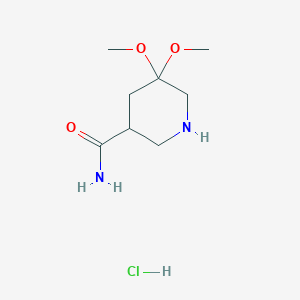![molecular formula C18H19ClN6O2 B2990644 8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923684-11-1](/img/structure/B2990644.png)
8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas, skeletal formulas, and 3D models .
Synthesis Analysis
This involves studying how the compound can be synthesized from other substances. It often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
This involves studying the arrangement of atoms within the molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of imidazo purine derivatives, including structures similar to 8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, involves complex chemical reactions that yield a variety of compounds with potential biological activities. For instance, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity were explored, demonstrating the chemical versatility of imidazo purine derivatives (Kim et al., 1978). Additionally, the creation of 7,8-polymethylenepurine derivatives highlighted the potential for these compounds in antiviral and antihypertensive applications (Nilov et al., 1995).
Biological Activity and Potential Applications
Imidazo purine derivatives have been studied for their biological activities, including antiviral, anticancer, and enzyme inhibitory effects. For example, the synthesis and cytokinin-like activity of 7-chloro-imidazo[1,2-c]pyrimidines were investigated, providing insights into the role of the purine ring in structure-activity relationships (Branca et al., 1986). Furthermore, imidazoacridinones, structurally related to imidazo purines, demonstrated significant antileukemic activity in vivo, underscoring the therapeutic potential of these compounds (Cholody et al., 1996).
Spectroscopic Properties and Molecular Modeling
The investigation of the spectral properties of imidazo purine derivatives, such as 8-bromoetheno derivatives of adenine nucleotides, contributes to the understanding of their electronic structure and potential interactions with biological targets (Kondrat’eva et al., 1983). Additionally, molecular modeling studies have been conducted to explore the binding dispositions of these compounds, aiding in the design of more potent and selective agents (Ozola et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-[2-(3-chloroanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10-11(2)25-14-15(23(3)18(27)22-16(14)26)21-17(25)24(10)8-7-20-13-6-4-5-12(19)9-13/h4-6,9,20H,7-8H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCZPMGSOSLJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC(=CC=C4)Cl)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

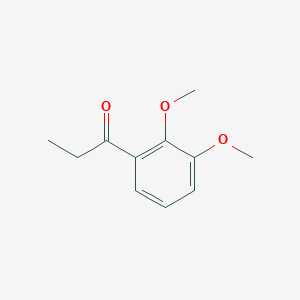
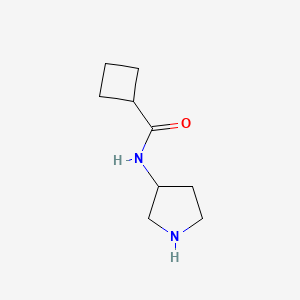

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2990567.png)
![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)
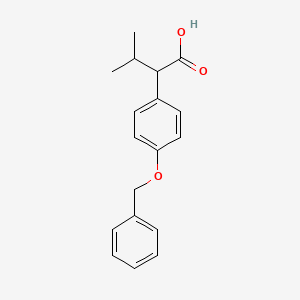
![6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2990572.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)


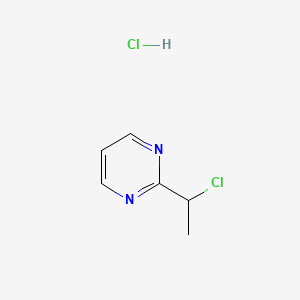
![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)

